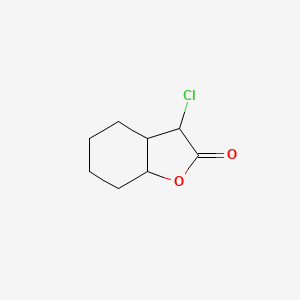

3-Chlorohexahydro-3H-benzofuran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

93981-23-8 |

|---|---|

Molecular Formula |

C8H11ClO2 |

Molecular Weight |

174.62 g/mol |

IUPAC Name |

3-chloro-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H11ClO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h5-7H,1-4H2 |

InChI Key |

XEIXLFKCOXBMRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(C(=O)O2)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Chlorohexahydro 3h Benzofuran 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or readily synthesizable starting materials. amazonaws.com For 3-chlorohexahydro-3H-benzofuran-2-one, two primary disconnections are envisioned. The most apparent disconnection is the C-Cl bond at the C3 position, suggesting a late-stage chlorination of a hexahydro-3H-benzofuran-2-one precursor. A second key disconnection involves the lactone ring, which can be broken down retrosynthetically to a 2-hydroxycyclohexaneacetic acid derivative. This approach allows for the sequential construction of the bicyclic system followed by the introduction of the chlorine atom.

Precursor Identification and Design for Hexahydrobenzofuranone Scaffolds

The synthesis of the core hexahydrobenzofuranone scaffold is a critical step. The IUPAC name for this core structure is 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one. nih.gov

Cyclization Reactions for Benzofuranone Ring Formation

The formation of the benzofuranone ring system can be achieved through various cyclization strategies. A common method involves the intramolecular cyclization of a suitably substituted precursor. For instance, the palladium-catalyzed carbonylative intramolecular synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols has been reported, utilizing formic acid as a carbon monoxide source. rsc.org Another approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to regioselectively prepare benzofuranones. oregonstate.edu While these methods yield aromatic benzofuranones, they provide a foundation for accessing the desired saturated system. A more direct route to a related system, 5-hydroxy-3-methyl-3H-benzofuran-2-one, has been achieved from pyruvic acid and 1,4-cyclohexanedione. nih.gov The lactonization of o-hydroxy phenylacetic acid, often generated in situ from the hydrolysis of o-chlorophenylacetic acid, is another viable route to the benzofuran-2(3H)-one core. google.com

Approaches to Achieve Hexahydrogenation of the Benzene (B151609) Ring

To obtain the hexahydrobenzofuranone scaffold, the aromatic ring of a benzofuranone precursor must be saturated. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for this purpose, with the choice depending on the substrate and desired stereochemistry.

| Catalyst | Conditions | Substrate Type |

| Rhodium on carbon | H₂, elevated pressure and temperature | Aromatic rings |

| Ruthenium on alumina | H₂, elevated pressure and temperature | Aromatic rings |

| Platinum(IV) oxide (Adams' catalyst) | H₂, room temperature and pressure | Aromatic rings |

The specific conditions for the hydrogenation of a benzofuranone would need to be optimized to achieve high yield and the desired stereoisomer of the hexahydro product.

Direct and Indirect Chlorination Methodologies at the C3 Position

The introduction of a chlorine atom at the C3 position of the hexahydro-3H-benzofuran-2-one scaffold is a pivotal transformation. This position is alpha to the carbonyl group of the lactone, making it amenable to enolate-based chemistry.

Reagents and Reaction Conditions for Site-Specific Chlorination

The site-specific chlorination of the C3 position can be accomplished using various electrophilic chlorine sources. For the related benzothiophene (B83047) derivatives, sodium hypochlorite (B82951) pentahydrate has been used for C3-chlorination. nih.gov For β-keto esters, N-chlorosuccinimide (NCS) is a common and effective reagent for α-chlorination. acs.org The reaction is typically carried out in the presence of a base to generate the enolate, which then attacks the electrophilic chlorine source.

A selection of potential chlorinating agents and their typical reaction conditions are presented below:

| Reagent | Conditions | Substrate Type |

| N-Chlorosuccinimide (NCS) | Base (e.g., NaH, LDA), aprotic solvent (e.g., THF) | Ketones, esters, lactones |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Ketones, enol ethers |

| Sodium hypochlorite (NaOCl) | Aqueous or biphasic conditions | Activated methylene (B1212753) compounds |

| tert-Butyl hypochlorite (t-BuOCl) | H atom donor | Secondary alcohols via trityl hydrazone |

A novel dehydroxy-chlorination of secondary alcohols has been developed, which proceeds through a trityl hydrazone intermediate and uses tert-butyl hypochlorite as the chlorine source. researchgate.netnih.gov This method could potentially be adapted for the C3 position if a corresponding hydroxyl precursor is synthesized.

Stereochemical Control in C3-Chlorination Reactions

Achieving stereochemical control during the C3-chlorination is a significant challenge. The stereochemical outcome is influenced by factors such as the nature of the substrate, the choice of chlorinating agent, and the reaction conditions. For instance, in the chlorination of β-substituted cyclic alcohols, the stereoselectivity can be controlled by the ring size and the nature of the β-substituent. rsc.org In the enantioselective phase-transfer α-chlorination of β-keto esters, the use of chiral catalysts, such as hybrid amide-based Cinchona derivatives, has been shown to provide high levels of asymmetric induction. acs.org The development of stereoselective methods for the chlorination of lactones is an active area of research, with organocatalytic approaches showing promise. acs.org The choice of a bulky thiol as a hydrogen atom donor in the dehydroxy-chlorination of glycosides has been shown to steer the stereoselectivity towards the axial chloride. nih.gov

Stereoselective Synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one

The creation of specific stereoisomers of 3-Chlorohexahydro-3H-benzofuran-2-one is a significant challenge in organic synthesis. The approaches to achieving this can be broadly categorized into two main strategies: the direct introduction of a chlorine atom in a stereocontrolled manner and the separation of a racemic or diastereomeric mixture.

Asymmetric Induction in Chlorination

Asymmetric induction aims to directly form one enantiomer or diastereomer in excess over the others. This is often achieved by employing chiral auxiliaries, catalysts, or reagents that create a chiral environment during the chlorination step. For the synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one, this would typically involve the enantioselective α-chlorination of a precursor lactone, hexahydro-3H-benzofuran-2-one.

Modern organocatalysis offers powerful tools for such transformations. For instance, proline and its derivatives have been successfully used to catalyze the asymmetric α-halogenation of aldehydes and ketones. The proposed mechanism involves the formation of a chiral enamine intermediate from the parent lactone and the catalyst. This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), from a sterically defined trajectory, leading to the formation of the desired stereoisomer.

Another prominent strategy involves the use of chiral phase-transfer catalysts. These catalysts can shuttle an anionic enolate of the lactone into an organic phase where it reacts with an electrophilic chlorine source under a chiral influence, thereby inducing asymmetry.

Table 1: Potential Strategies for Asymmetric Chlorination

| Methodology | Chiral Influence | Typical Chlorine Source | Potential Advantages | Key Considerations |

| Organocatalysis | Chiral amines (e.g., proline derivatives) | N-Chlorosuccinimide (NCS) | Metal-free, milder reaction conditions. | Catalyst loading, solvent effects, and reaction time are critical for high enantioselectivity. |

| Chiral Phase-Transfer Catalysis | Chiral quaternary ammonium (B1175870) salts | Sodium hypochlorite (NaOCl) | Use of inexpensive chlorine sources. | Catalyst stability and efficiency, optimization of reaction phases. |

| Metal-Based Catalysis | Chiral ligand-metal complexes (e.g., Ti, Cu) | Trichloroacetonitrile | High turnover numbers and reactivity. | Metal toxicity, cost of ligands, and sensitivity to air and moisture. |

Resolution Techniques for Enantiomers and Diastereomers

When a synthetic route produces a mixture of stereoisomers, resolution techniques are employed to separate them. This is a common approach when asymmetric induction is not feasible or does not provide sufficient stereochemical purity.

Chromatographic Resolution: One of the most powerful and widely used methods is chiral chromatography. A racemic mixture of 3-Chlorohexahydro-3H-benzofuran-2-one can be passed through a stationary phase that is itself chiral. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and, consequently, their separation. Common chiral stationary phases are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives.

Enzymatic Resolution: Biocatalysis offers a highly selective method for resolving enantiomers. Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, a lipase (B570770) could be used to selectively hydrolyze the lactone of one enantiomer of 3-Chlorohexahydro-3H-benzofuran-2-one to the corresponding hydroxy acid. The unreacted lactone enantiomer can then be easily separated from the more polar hydroxy acid product.

Table 2: Comparison of Resolution Techniques

| Technique | Principle of Separation | Applicability | Advantages | Disadvantages |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Broadly applicable to enantiomers and diastereomers. | High purity of separated isomers, applicable to small and large scales. | High cost of chiral columns and solvents, can be time-consuming. |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer. | Racemic mixtures of enantiomers. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, maximum theoretical yield for one enantiomer is 50%. |

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers which are then separated by crystallization. | Enantiomeric mixtures. | Can be cost-effective for large-scale separations. | Requires a suitable resolving agent, can be labor-intensive, success is not guaranteed. |

Green Chemistry Principles in 3-Chlorohexahydro-3H-benzofuran-2-one Synthesis

The application of green chemistry principles to the synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy: The principle of atom economy encourages synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of chlorination, the choice of the chlorine source is critical. While reagents like NCS are effective, they have a poor atom economy as the succinimide (B58015) portion becomes a byproduct. The use of molecular chlorine (Cl₂) or hypochlorite salts (NaOCl) offers a higher atom economy.

Safer Solvents and Reagents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one, exploring reaction conditions in aqueous media or using recyclable solvent systems would be a key green objective. Furthermore, replacing hazardous reagents with greener alternatives, such as using biocatalysts instead of heavy metal catalysts, aligns with this principle.

Energy Efficiency and Catalysis: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of catalysts, both chemical and biological, is central to green chemistry as they can lower the activation energy of reactions, allowing for milder conditions and increasing reaction rates and selectivity. The development of highly efficient catalytic systems for the chlorination and cyclization steps is therefore a primary goal for a greener synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one | Example |

| Atom Economy | Selecting chlorinating agents that maximize the incorporation of atoms into the product. | Using NaOCl (from bleach) or direct Cl₂ gas over N-chlorosuccinimide. |

| Use of Safer Solvents | Replacing volatile organic compounds (VOCs) with less hazardous alternatives. | Performing the cyclization or chlorination step in water or a biodegradable solvent. |

| Catalysis | Employing catalysts to reduce energy requirements and improve selectivity. | Utilizing an organocatalyst for asymmetric chlorination instead of a stoichiometric chiral auxiliary. |

| Renewable Feedstocks | Starting from bio-based materials. | Synthesizing the cyclohexene (B86901) precursor from biomass-derived sources. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing a catalytic system that operates efficiently without heating or cooling. |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorohexahydro 3h Benzofuran 2 One

Nucleophilic Substitution Reactions at the C3-Chlorine Center

The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon (C3), making the C-Cl bond more polarized and susceptible to nucleophilic substitution. nih.gov This increased reactivity is a hallmark of α-haloketones and related structures, which are generally more reactive towards nucleophiles than their corresponding simple alkyl halides. nih.gov

The electrophilic C3 carbon of 3-chlorohexahydro-3H-benzofuran-2-one is expected to react with a wide array of nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond at the C3 position. While specific studies on this exact molecule are not prevalent in the reviewed literature, the reactivity can be inferred from the well-documented chemistry of α-haloketones and α-halo lactones. nih.gov

Oxygen-based Nucleophiles: Reactions with alcohols (alkoxides) or phenols (phenolates) would yield 3-alkoxy or 3-aryloxy substituted hexahydro-3H-benzofuran-2-ones. The reaction of α-haloketones with o-hydroxycarbonyl compounds is a known route to produce substituted benzofurans. nih.gov Similarly, reaction with carboxylate salts can lead to the formation of 3-acyloxy derivatives. nih.gov

Nitrogen-based Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles that can displace the α-halogen to form 3-amino-hexahydro-3H-benzofuran-2-ones. libretexts.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed. libretexts.org Azide ions are also excellent nucleophiles for this transformation, yielding 3-azido compounds which are versatile intermediates for further synthesis. nih.gov

Sulfur-based Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that readily react with α-halo carbonyl compounds. This would lead to the formation of 3-(alkylthio) or 3-(arylthio) derivatives. The high nucleophilicity of sulfur makes these reactions generally efficient.

Carbon-based Nucleophiles: Carbanions, such as those derived from enolates, organometallic reagents (e.g., Grignard or organocuprates), and cyanide ions, can act as carbon nucleophiles. The reaction with cyanide, for instance, would produce 3-cyanohexahydro-3H-benzofuran-2-one. Michael addition reactions involving 3-substituted benzofuran-2(3H)-ones suggest that the C3 position can also be deprotonated to act as a nucleophile itself in certain contexts.

Table 1: Representative Nucleophilic Substitution Reactions at the C3 Position

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

| Oxygen-based | Methoxide (CH₃O⁻) | 3-Methoxyhexahydro-3H-benzofuran-2-one |

| Nitrogen-based | Diethylamine ((CH₃CH₂)₂NH) | 3-(Diethylamino)hexahydro-3H-benzofuran-2-one |

| Sulfur-based | Thiophenolate (C₆H₅S⁻) | 3-(Phenylthio)hexahydro-3H-benzofuran-2-one |

| Carbon-based | Cyanide (CN⁻) | 3-Cyanohexahydro-3H-benzofuran-2-one |

Detailed kinetic and thermodynamic data for the nucleophilic substitution of 3-chlorohexahydro-3H-benzofuran-2-one are not extensively reported in the available literature. However, general principles from the study of α-haloketones can be applied. The rate of substitution is significantly faster for α-haloketones compared to analogous alkyl halides. nih.gov This rate enhancement is attributed to the inductive effect of the adjacent carbonyl group, which stabilizes the transition state of the S_N2 reaction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the α-carbon.

The reaction kinetics are typically second-order, consistent with an S_N2 mechanism. The reaction rate would be dependent on the concentration of both the α-chloro lactone and the nucleophile. The strength of the nucleophile plays a crucial role; stronger nucleophiles will react faster. nih.gov Solvent effects are also important, with polar aprotic solvents generally favoring S_N2 reactions.

Assuming the nucleophilic substitution proceeds via a classic S_N2 mechanism, the reaction at the chiral C3 center would occur with a complete inversion of stereochemistry. stackexchange.com This involves the backside attack of the nucleophile relative to the leaving chloride group, passing through a trigonal bipyramidal transition state. Therefore, if starting with a specific enantiomer of 3-chlorohexahydro-3H-benzofuran-2-one, the corresponding enantiomerically pure 3-substituted product with the opposite configuration at C3 would be obtained. This stereochemical outcome is highly valuable in asymmetric synthesis for controlling the stereochemistry of the final product. In some cases involving neighboring group participation, retention of configuration can occur, but for most direct substitutions, inversion is the expected pathway. stackexchange.com

Reactions Involving the Lactone Moiety

The lactone ring possesses a reactive carbonyl group and an ester linkage, making it susceptible to various transformations.

The ester linkage of the lactone can be cleaved by strong nucleophiles, leading to the opening of the five-membered ring. This reaction is analogous to the hydrolysis or aminolysis of esters.

Hydrolysis: Under basic conditions (e.g., using sodium hydroxide), the hydroxide (B78521) ion can attack the carbonyl carbon, leading to the formation of a carboxylate and a hydroxyl group. Subsequent acidification would yield the corresponding 2-(2-hydroxycyclohexyl)-2-chloroethanoic acid. Acid-catalyzed hydrolysis is also possible. The ring-opening polymerization of γ-butyrolactone, a related five-membered lactone, is a well-studied process that proceeds via nucleophilic attack on the carbonyl. icm.edu.plnih.govrsc.org

Aminolysis/Ammonolysis: Reaction with amines or ammonia can also open the lactone ring to form the corresponding amides. For example, reaction with ammonia would yield 2-(2-hydroxycyclohexyl)-2-chloroacetamide.

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride can reduce the ester to a diol, effectively opening the ring.

It is important to note that a competition exists between nucleophilic attack at the carbonyl carbon (leading to ring-opening) and at the C3 carbon (leading to substitution). The outcome often depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles tend to attack the "hard" carbonyl carbon, while "soft" nucleophiles may prefer the "softer" C3 carbon. stackexchange.com

The carbonyl group of the lactone can undergo reactions without necessarily opening the ring.

Reduction: The carbonyl group can be selectively reduced. While strong reducing agents like lithium aluminum hydride would likely cause ring-opening, milder reagents might selectively reduce the carbonyl. For instance, the reduction of α-haloketones with sodium borohydride (B1222165) is a known method to produce the corresponding halohydrins. nih.gov Applying this to 3-chlorohexahydro-3H-benzofuran-2-one would be expected to yield 3-chlorohexahydro-3H-benzofuran-2-ol.

Wittig-type Reactions: The Wittig reaction is a powerful method for converting ketones and aldehydes into alkenes. masterorganicchemistry.comorganicchemistrytutor.com It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.org In the case of 3-chlorohexahydro-3H-benzofuran-2-one, the carbonyl group is part of a lactone (an ester), which is generally unreactive towards Wittig reagents. masterorganicchemistry.com Therefore, a standard Wittig reaction is not expected to occur at the lactone carbonyl. If the molecule were a ketone (e.g., 3-chloro-hexahydro-benzofuran), the Wittig reaction would be a viable transformation to introduce an exocyclic double bond at the C2 position.

Table 2: Plausible Reactions of the Lactone Moiety

| Reaction Type | Reagent(s) | Expected Product |

| Ring-Opening (Hydrolysis) | 1. NaOH, H₂O2. H₃O⁺ | 2-(2-Hydroxycyclohexyl)-2-chloroethanoic acid |

| Carbonyl Reduction | NaBH₄ | 3-Chlorohexahydro-3H-benzofuran-2-ol |

Electrophilic Transformations and Additions

The electrophilicity of the carbonyl group in the lactone ring of 3-Chlorohexahydro-3H-benzofuran-2-one, along with the influence of the adjacent chlorine atom, governs its reactivity towards electrophiles. While specific studies on this exact molecule are limited, the reactivity can be inferred from related systems.

Electrophilic addition to the enolate form of the lactone is a plausible transformation. The presence of the chlorine atom at the α-position is expected to influence the acidity of the α-proton and the subsequent reactivity of the enolate. In reactions involving cyclic enones and α,β-unsaturated lactones, cyclization has been shown to significantly impact reactivity compared to their acyclic counterparts. rsc.org For instance, α,β-unsaturated lactones are generally more reactive Michael acceptors than similarly substituted open-chain esters. rsc.org

The synthesis of five-membered lactones has been achieved through the electrophilic addition of I-Cl to an alkyne, followed by intramolecular cyclization initiated by a hydroxyl group. pearson.com This suggests that the double bond in a related unsaturated hexahydrobenzofuranone could undergo electrophilic addition. The halogenation of benzene (B151609), another example of electrophilic substitution, often requires a Lewis acid catalyst to activate the electrophile. masterorganicchemistry.com A similar activation might be necessary for electrophilic reactions on the hexahydrobenzofuranone core, depending on the nature of the electrophile.

Oxidative and Reductive Transformations of the Hexahydrobenzofuranone Skeleton

The hexahydrobenzofuranone skeleton of 3-Chlorohexahydro-3H-benzofuran-2-one can undergo various oxidative and reductive transformations, targeting either the lactone functionality or the chlorine substituent.

Oxidative Transformations:

The oxidation of the benzofuran (B130515) nucleus is a key area of study, often leading to ring-opening products. For example, the oxidation of furan-containing compounds with Mn(III)/Co(II) catalysts can lead to a 1,4-dicarbonyl moiety through an endoperoxide intermediate. rsc.org Similarly, the oxidation of substituted 2,3-benzofurans with reagents like m-CPBA or DMD can form reactive epoxides that can undergo further oxidation to yield ring-opened products such as keto esters. mdpi.com The oxidation of γ-butyrolactone itself can lead to succinic acid. rsc.org In the context of 3-Chlorohexahydro-3H-benzofuran-2-one, oxidative cleavage of the lactone ring would likely yield a substituted cyclohexanecarboxylic acid derivative.

Reductive Transformations:

Reductive dehalogenation of the α-chloro group is a significant transformation. The reduction of α-halo ketones is a well-established method to generate enolates. wikipedia.org Various reducing agents, including one-electron and two-electron donors, can be employed. wikipedia.org For instance, a simple and efficient Ru(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source is applicable to α-haloesters. organic-chemistry.org This method offers a pathway to the corresponding hexahydro-3H-benzofuran-2-one. The reduction of organic halides can also be achieved using systems like di-tert-butyl peroxide as a radical initiator. organic-chemistry.org

Below is a table summarizing potential reductive dehalogenation methods applicable to 3-Chlorohexahydro-3H-benzofuran-2-one based on literature for similar compounds.

| Reagent System | Product Type | Reference |

| Ru(II) catalyst / 2-propanol | Dehalogenated lactone | organic-chemistry.org |

| Di-tert-butyl peroxide / reductant | Dehalogenated lactone | organic-chemistry.org |

| Zinc-copper couple | Enolate intermediate | wikipedia.org |

| Organocuprates | Functionalized lactone | wikipedia.org |

| SmBr₂ / HMPA | Reduced alkyl chloride | organic-chemistry.org |

Rearrangement Reactions and Fragmentation Pathways

The strained bicyclic system of 3-Chlorohexahydro-3H-benzofuran-2-one, coupled with the presence of a halogen, makes it susceptible to various rearrangement reactions and specific fragmentation pathways under mass spectrometric conditions.

Rearrangement Reactions:

Lewis acid-promoted rearrangements are common for benzofuranone systems. For instance, a one-step synthesis of 2(3H)-benzofuranones can be achieved through an intramolecular rearrangement of substituted O-methoxyacetylbenzenes in the presence of anhydrous aluminum trichloride. The proposed mechanism involves the initial complexation of the Lewis acid with the ether oxygen, followed by intramolecular cyclization. In a different study, 4,4-dialkyl-3,3-dichlorooxetan-2-ones were found to rearrange under Lewis acid catalysis to afford 4,5-dialkyl-3-chlorobutenolides. wikipedia.org This type of ring expansion and rearrangement could be a potential pathway for 3-Chlorohexahydro-3H-benzofuran-2-one under appropriate acidic conditions.

Fragmentation Pathways:

The fragmentation of benzofuran and its derivatives under mass spectrometry provides valuable structural information. For protonated benzofuran neolignans, common fragmentation pathways upon collision-induced dissociation (CID) involve the loss of methanol (B129727) (MeOH), followed by the loss of carbon monoxide (CO). nih.gov The presence of specific functional groups leads to diagnostic fragment ions. nih.gov In the case of 2-aroylbenzofuran derivatives, the most intense fragment ions are often acylium ions resulting from hydrogen rearrangements. researchgate.net For t-Boc substituted drug precursors, characteristic fragment ions include the tert-butyl cation and losses corresponding to isobutene and carbon dioxide. Based on these general principles, the fragmentation of 3-Chlorohexahydro-3H-benzofuran-2-one would likely involve initial loss of HCl, followed by fragmentation of the bicyclic lactone core, potentially through retro-Diels-Alder type reactions or loss of CO and other small molecules.

Metal-Catalyzed Cross-Coupling Reactions at the C3 Position

The chlorine atom at the C3 position of 3-Chlorohexahydro-3H-benzofuran-2-one serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The Buchwald-Hartwig amination, for example, allows for the coupling of amines with aryl halides. wikipedia.orgnrochemistry.comalfa-chemistry.com This methodology could potentially be applied to couple primary or secondary amines at the C3 position of the lactone. The Suzuki-Miyaura coupling, which couples organoboranes with halides, is another viable option for introducing aryl or vinyl groups. libretexts.org The reactivity in these reactions is highly dependent on the choice of ligand and base. libretexts.orglibretexts.org

Nickel-Catalyzed Reactions:

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed α-arylation of lactones has been reported, providing a direct route to α-aryl lactones. wikipedia.orglibretexts.org The Negishi coupling, which utilizes organozinc reagents, is also effectively catalyzed by nickel and is known for its high functional group tolerance and applicability to sp3-hybridized centers. wikipedia.orgchem-station.comthermofisher.com

Copper-Catalyzed Reactions:

Copper-catalyzed reactions provide another avenue for functionalizing the C3 position. For instance, copper-catalyzed amination of α-halo lactones has been demonstrated. researchgate.net Copper-catalyzed alkylation of nitroalkanes with α-bromonitriles has also been reported, showcasing the utility of copper in forming C-C bonds with α-halo carbonyl compounds. libretexts.org

The following table summarizes some of the key metal-catalyzed cross-coupling reactions that could be applied to 3-Chlorohexahydro-3H-benzofuran-2-one.

| Reaction Name | Catalyst | Coupling Partner | Product | Reference(s) |

| Buchwald-Hartwig Amination | Palladium | Amine | 3-Amino-hexahydro-3H-benzofuran-2-one | wikipedia.orgnrochemistry.com |

| Suzuki-Miyaura Coupling | Palladium | Organoborane | 3-Aryl/vinyl-hexahydro-3H-benzofuran-2-one | libretexts.org |

| Negishi Coupling | Palladium or Nickel | Organozinc | 3-Alkyl/aryl-hexahydro-3H-benzofuran-2-one | wikipedia.orgchem-station.comthermofisher.com |

| α-Arylation | Nickel | Aryl halide | 3-Aryl-hexahydro-3H-benzofuran-2-one | wikipedia.orglibretexts.org |

| Amination | Copper | Amine | 3-Amino-hexahydro-3H-benzofuran-2-one | researchgate.net |

Advanced Structural Analysis and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed three-dimensional structure of molecules in solution. For a molecule such as 3-Chlorohexahydro-3H-benzofuran-2-one, which contains multiple stereocenters, advanced NMR experiments would be essential for a complete stereochemical and conformational assignment.

A thorough NMR analysis would typically involve ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) and furanone rings by measuring through-space proton-proton interactions. This would allow for the elucidation of the preferred chair conformation of the cyclohexane ring and the relative orientation of the chlorine atom and the lactone bridge.

However, a detailed search of scientific literature and spectral databases did not yield any published studies presenting a complete NMR-based conformational or stereochemical elucidation of 3-Chlorohexahydro-3H-benzofuran-2-one. While basic spectral data may exist in proprietary databases, a comprehensive analysis is not publicly available.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of 3-Chlorohexahydro-3H-benzofuran-2-one

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 4.5 - 4.7 | dd | J = 8.0, 4.0 | Proton on the chlorine-bearing carbon |

| H-3a | 2.8 - 3.0 | m | - | Bridgehead proton adjacent to the lactone |

| H-7a | 4.8 - 5.0 | dt | J = 10.0, 4.0 | Bridgehead proton adjacent to the oxygen |

| H-4, H-5, H-6, H-7 | 1.2 - 2.2 | m | - | Cyclohexane ring protons |

Note: This table is a hypothetical representation of expected data and is not based on published experimental results.

Mass Spectrometry (MS) for Mechanistic Studies and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental formula of 3-Chlorohexahydro-3H-benzofuran-2-one (C₈H₉ClO₂).

Furthermore, tandem mass spectrometry (MS/MS) experiments would be invaluable for structural elucidation and for potential mechanistic studies. By inducing fragmentation of the molecular ion, characteristic neutral losses and fragment ions would be observed. For this specific compound, expected fragmentation pathways could include the loss of a chlorine radical (•Cl), elimination of hydrogen chloride (HCl), or cleavage of the lactone ring, such as the loss of carbon monoxide (CO) or carbon dioxide (CO₂). Analysis of these fragmentation patterns could help distinguish between different isomers.

Despite the utility of this technique, no dedicated mass spectrometric studies for 3-Chlorohexahydro-3H-benzofuran-2-one, detailing its fragmentation pathways or use in mechanistic investigations, have been found in the public domain.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-Chlorohexahydro-3H-benzofuran-2-one would provide unambiguous information on its molecular structure, including bond lengths, bond angles, and torsional angles. It would definitively establish the relative and absolute stereochemistry (if a single enantiomer is crystallized) and reveal the conformation of the fused ring system in the solid state.

This technique would also provide insight into the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not return any entries for the crystal structure of 3-Chlorohexahydro-3H-benzofuran-2-one. This indicates that, to date, its solid-state structure has not been determined or publicly reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For 3-Chlorohexahydro-3H-benzofuran-2-one, the most characteristic feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactone ring, typically expected in the range of 1770-1800 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ether and ester groups, and the C-Cl stretching vibration, which would be expected in the fingerprint region (typically 600-800 cm⁻¹). The C-H stretching and bending vibrations of the cyclohexane ring would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. While IR and Raman are standard characterization techniques, detailed spectral analyses and band assignments for 3-Chlorohexahydro-3H-benzofuran-2-one are not available in peer-reviewed literature.

Table 2: Expected IR Absorption Bands for 3-Chlorohexahydro-3H-benzofuran-2-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1770 - 1800 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-O (Ether/Ester) | 1050 - 1250 | Strong |

| C-Cl | 600 - 800 | Medium |

Note: This table is based on characteristic group frequencies and does not represent experimentally measured data for this specific compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Given the chirality of 3-Chlorohexahydro-3H-benzofuran-2-one, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for characterizing its enantiomers. These methods measure the differential absorption and rotation of plane-polarized light by a chiral molecule.

The CD spectrum is particularly sensitive to the spatial arrangement of chromophores, such as the carbonyl group of the lactone in this molecule. The sign and magnitude of the Cotton effect in the CD spectrum, associated with the n→π* transition of the carbonyl group, could be correlated with the absolute configuration at the stereocenters, often aided by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). ORD, which measures the change in optical rotation as a function of wavelength, provides complementary information.

As with the other analytical methods, there are no published studies detailing the chiroptical properties of the enantiomers of 3-Chlorohexahydro-3H-benzofuran-2-one. Such an analysis would be contingent upon the successful separation of the enantiomers, for which no methods have been reported in the literature.

Synthesis and Reactivity of 3 Chlorohexahydro 3h Benzofuran 2 One Derivatives and Analogues

Modifications at the C3 Position via Substitution or Further Derivatization

The chlorine atom at the C3 position of the hexahydro-3H-benzofuran-2-one core is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, fundamentally altering the molecule's properties. The general strategy involves the reaction of the parent α-chloro lactone with various nucleophiles.

Research into related benzofuranone systems has demonstrated the feasibility of such substitutions. For instance, domino Friedel-Crafts/lactonization reactions have been employed to create 3,3-disubstituted-3H-benzofuran-2-one derivatives. nih.gov Similarly, methods for the selective synthesis of 3-acylbenzofurans have been developed by transforming 2-hydroxychalcones, highlighting the accessibility of the C3 position for acylation. nih.gov Radical reactions, initiated by super-electron-donors, have also proven effective for synthesizing 3-substituted benzofurans with various heteroatomic functionalities. nih.gov These established methodologies for related furanone cores provide a strong basis for developing analogous reactions on the 3-chlorohexahydro-3H-benzofuran-2-one scaffold.

Table 1: Representative C3-Substitution Reactions on Benzofuranone Scaffolds

| Nucleophile/Reagent | Resulting C3-Substituent | Reaction Type | Reference |

|---|---|---|---|

| Aryl boronic acid | Aryl group | Palladium-catalyzed coupling | nih.gov |

| Indole (B1671886) | Indolyl group | Acid-catalyzed substitution | mdpi.com |

| Thiols, Anilines, Phosphines | Thio-, Aza-, Phospha- groups | Radical coupling | nih.gov |

| Diethylketomalonate | Disubstituted with ester groups | Domino Friedel-Crafts/lactonization | nih.gov |

Introduction of Substituents on the Hexahydrobenzofuran Ring System

Functionalization of the six-membered carbocyclic ring of the hexahydrobenzofuranone system offers another avenue for creating structural diversity. Substituents can be introduced either by starting with a pre-functionalized cyclohexane (B81311) precursor or by direct modification of the formed bicyclic system.

A common synthetic approach involves the cyclization of substituted phenols or cyclohexanones. For example, a recently developed synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes allows for programmable substitution at various positions on the aromatic ring, which serves as an analogue for the hexahydro ring. oregonstate.edu In the context of more complex molecules like noscapine, modifications at the C7 position of the benzofuranone ring have been successfully achieved to produce novel analogues. nih.govnih.gov The synthesis of specific hydroxy- and methyl-substituted benzofuranones has been accomplished starting from precursors like 1,4-cyclohexanedione, demonstrating a route to incorporate functionality onto the carbocyclic framework from the outset. nih.gov

Table 2: Methods for Introducing Substituents on the Benzofuranone Ring System

| Synthetic Strategy | Precursor/Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Diels-Alder/Cyclization Cascade | Substituted 3-hydroxy-2-pyrones and nitroalkenes | Programmable substitution | oregonstate.edu |

| Selective Demethylation | Noscapine (complex benzofuranone) | Position 7 | nih.gov |

| Tandem Claisen Rearrangement/Annulation | o-Allyloxyetynylbenzene | Position 7 | researchgate.net |

| Synthesis from Cyclic Ketones | 1,4-Cyclohexanedione and pyruvic acid | Position 5 | nih.gov |

Ring-Expanded and Ring-Contracted Analogues of the Benzofuranone Core

Altering the size of one or both rings in the hexahydro-3H-benzofuran-2-one scaffold leads to novel structural analogues with distinct conformational properties. Ring expansion, in particular, has been documented in related systems. For instance, the treatment of 5-hydroxy-3-methyl-3H-benzofuran-2-one with hydrides under reductive conditions can lead to a ring-expanded (+/-)-7-hydroxy-5-methyl-4,5-dihydro-2,5-methano-1,3-benzodioxepine through a proposed mechanism involving rearrangement and expansion of a hemiacetal intermediate. nih.gov Cycloaddition reactions also provide a powerful tool for constructing larger ring systems. The [4+3] cycloaddition, which involves the reaction of a diene with an allylic cation, is a known method for forming seven-membered rings. rsc.org

While ring contraction of the hexahydrobenzofuranone core is less commonly reported, established methodologies like the Favorskii rearrangement of related α-halo ketones could potentially be applied to a derivative of the scaffold to achieve contraction of the six-membered ring.

Table 3: Synthesis of Ring-Altered Analogues

| Transformation | Starting Material Type | Key Reagents/Conditions | Resulting Analogue | Reference |

|---|---|---|---|---|

| Ring Expansion/Rearrangement | 5-Hydroxy-3-methyl-3H-benzofuran-2-one | Hydrides (reductive) | Dihydromethanobenzodioxepine | nih.gov |

| Ring Expansion (Cycloaddition) | Diene and Allylic Cation | [4+3] Cycloaddition | Seven-membered ring fused system | rsc.org |

| Ring Expansion | 1,8-Dilithionaphthalene | B(OMe)3 | Naphth[l,8-cd][l,2,6]oxadiborin | mdpi.com |

Heteroatom-Containing Analogues (e.g., nitrogen or sulfur at ring positions)

Replacing one or more carbon atoms of the hexahydro-3H-benzofuran-2-one framework with heteroatoms like nitrogen or sulfur generates structurally diverse analogues with potentially novel chemical and physical properties. The synthesis of such compounds often involves building the heterocyclic ring from acyclic or monocyclic precursors containing the desired heteroatom.

For sulfur-containing analogues, methods used for synthesizing cyclic thiocarbonates and 1,4-benzothiazinones are highly relevant. researchgate.netmdpi.comrsc.org The synthesis of 1,4-benzothiazinones, for example, can be achieved in a one-step reaction between 2-aminothiophenol (B119425) and an ethyl α-bromoalkanoate in the presence of a base. mdpi.com The synthesis of a wide range of sulfur-containing scaffolds for pharmaceutical applications is an active area of research. nih.gov

For nitrogen-containing analogues, numerous strategies exist for the synthesis of nitrogen heterocycles. mdpi.combeilstein-journals.org For example, palladium-catalyzed reactions of N-tosyl-2-arylethynylanilines can yield indole derivatives, which are aza-analogues of the benzofuran (B130515) system. mdpi.com Furthermore, research into heteroelement analogues of related boron-containing heterocycles has led to the synthesis of systems incorporating silicon, nitrogen, and phosphorus, showcasing the breadth of possible heteroatom substitutions. mdpi.comnih.gov

Table 4: Synthesis of Heteroatom-Containing Analogues

| Heteroatom | Analogue Type | Synthetic Approach | Reference |

|---|---|---|---|

| Sulfur | 1,4-Benzothiazinones | Reaction of 2-aminothiophenol with α-halo esters | mdpi.com |

| Sulfur | Cyclic Thiocarbonates | Reaction of diols with thiophosgene (B130339) analogues or epoxides with CS2 | researchgate.netrsc.org |

| Nitrogen | Indole derivatives | Palladium-catalyzed cyclization of aminoalkynes | mdpi.combeilstein-journals.org |

| Nitrogen/Phosphorus | 1,3-Benzoazaphospholes | Cyclization of (2-bromophenylamino)methylphosphine intermediates | nih.gov |

| Silicon | Benzosiloxaboroles | Intramolecular cyclization of boryl-silyl benzene (B151609) precursors | mdpi.com |

Fused-Ring Systems Incorporating the 3-Chlorohexahydro-3H-benzofuran-2-one Scaffold (e.g., indole-benzofuranone hybrids)

The hexahydro-3H-benzofuran-2-one scaffold can serve as a building block for the construction of more complex, polycyclic fused-ring systems. These syntheses often involve annulation or cycloaddition reactions where the benzofuranone acts as one of the reaction partners.

A prominent example is the synthesis of benzofuran-indole hybrids. These can be prepared by reacting a suitable benzofuranone intermediate with indole in the presence of an acid catalyst, leading to the fusion of the indole nucleus at the C3 position of the benzofuranone. mdpi.com This strategy has been extended to create other hybrids, including benzofuran-piperazine and benzofuran-imidazole systems, through nucleophilic substitution reactions. nih.gov

Cycloaddition reactions are another powerful strategy for creating fused systems. Aurones, which are benzofuranone derivatives, readily participate in [3+2] and [4+2] cycloaddition reactions to form spirocyclic and fused polycyclic structures. rsc.org Similarly, ortho-quinone methide intermediates, which can be generated from phenolic precursors, undergo inverse electron-demand Diels-Alder reactions to yield fused-ring systems. rsc.org These methods highlight the potential of using the inherent reactivity of the benzofuranone core to build intricate molecular architectures.

Table 5: Synthesis of Fused-Ring Systems

| Fused Ring Type | Key Precursors | Reaction Type | Reference |

|---|---|---|---|

| Indole-benzofuran | Benzofuranone intermediate, Indole | Acid-catalyzed substitution/cyclization | mdpi.com |

| Piperazine/Imidazole-benzofuran | Hydroxy-benzofuran, Dihaloalkanes, Piperazine/Imidazole | Nucleophilic substitution | nih.gov |

| Spiro-tricyclic oxazine-diones | N-arylpropiolamides, Thiophenols | Radical-mediated cascade spiro-cyclization | nih.gov |

| Dihydropyran-fused benzofurans | Aurones, Allenoates | [4+2] Cycloaddition (Diels-Alder) | rsc.org |

| Flavonoid-type fused rings | ortho-Quinone methide, Electron-rich dienophiles | Inverse electron-demand Diels-Alder | rsc.org |

Computational Chemistry and Theoretical Studies of 3 Chlorohexahydro 3h Benzofuran 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

A foundational aspect of understanding a molecule is the characterization of its electronic structure. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, would be employed. These calculations would reveal key electronic properties:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and electronic excitation energies. For 3-Chlorohexahydro-3H-benzofuran-2-one, the HOMO would likely be localized around the oxygen atoms and the chlorine atom, while the LUMO would be associated with the carbonyl group's π* orbital.

Electron Density and Charge Distribution: Calculations would map the electron density surface, highlighting regions of high and low electron density. This would allow for the determination of partial atomic charges, indicating the polarity of bonds such as the C-Cl and C=O bonds. This information is crucial for understanding intermolecular interactions.

Bonding Analysis: Theoretical methods like Natural Bond Orbital (NBO) analysis would be used to investigate the nature of the chemical bonds within the molecule. This would provide insights into hybridization, bond orders, and any potential hyperconjugative or stereoelectronic effects, which are particularly relevant in a cyclic system with heteroatoms.

A hypothetical data table summarizing the kind of results expected from such calculations is presented below.

| Calculated Property | Hypothetical Value/Description | Method Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |

| Partial Charge on Carbonyl Carbon | +0.65 e | NBO Analysis |

| Partial Charge on Chlorine | -0.20 e | NBO Analysis |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The flexibility of the hexahydrobenzofuran ring system means that 3-Chlorohexahydro-3H-benzofuran-2-one can exist in multiple conformations. A thorough conformational analysis would be essential to identify the most stable three-dimensional structures.

Molecular Mechanics (MM): Initially, a broad conformational search would be performed using molecular mechanics force fields (e.g., MMFF94, AMBER). This computationally inexpensive method would generate a large number of potential conformers.

Quantum Mechanical (QM) Optimization: The low-energy conformers identified by MM would then be subjected to geometry optimization at a higher level of theory (e.g., DFT). This would provide more accurate geometries and relative energies for the different conformers, such as chair, boat, or twist-boat forms of the cyclohexane (B81311) ring fused to the furanone ring. The relative energies would indicate the population of each conformer at a given temperature.

The results of such an analysis would typically be presented as a potential energy surface, illustrating the energy barriers between different conformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict spectroscopic data with a high degree of accuracy, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help in the assignment of signals and the determination of the molecule's stereochemistry.

Vibrational Spectroscopy (IR and Raman): The calculation of vibrational frequencies is a standard output of a geometry optimization calculation in quantum chemistry. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate an infrared (IR) or Raman spectrum. The predicted spectrum would show characteristic peaks, such as the C=O stretching frequency of the lactone and the C-Cl stretching frequency.

A table of predicted vs. experimental spectroscopic data would be a key outcome of such a study.

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 175.2 ppm | Not Available |

| ¹³C NMR Chemical Shift (C-Cl) | 65.8 ppm | Not Available |

| ¹H NMR Chemical Shift (H on C-Cl) | 4.6 ppm | Not Available |

| IR Stretching Frequency (C=O) | 1780 cm⁻¹ | Not Available |

| IR Stretching Frequency (C-Cl) | 750 cm⁻¹ | Not Available |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 3-Chlorohexahydro-3H-benzofuran-2-one, one could study reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the lactone ring.

Transition State Searching: By modeling the reaction pathway, it is possible to locate the transition state structure—the highest energy point along the reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used to find these structures.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy of the reaction. This value is crucial for understanding the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.

These studies would provide a detailed, step-by-step view of how the molecule reacts at an atomic level.

Structure-Reactivity Relationship Studies

By computationally examining a series of related compounds (e.g., varying the substituent at the 3-position or on the cyclohexane ring), structure-reactivity relationships could be established.

Quantitative Structure-Activity Relationship (QSAR): While more common in medicinal chemistry, QSAR principles can be applied here. By calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a set of analogs and correlating them with a measure of reactivity (e.g., calculated activation energies for a specific reaction), a predictive model could be developed. This would allow for the rational design of new derivatives with desired reactivity profiles.

Emerging Applications in Synthetic Organic Chemistry

Utilization as a Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center bearing a chlorine atom at the C3 position, coupled with the rigid bicyclic framework of the hexahydro-3H-benzofuran-2-one core, makes this molecule a promising candidate for applications in asymmetric synthesis. While specific studies detailing the use of 3-Chlorohexahydro-3H-benzofuran-2-one as a chiral auxiliary are still emerging, the broader class of benzofuran-2(3H)-ones has been successfully employed in stereoselective transformations. For instance, prochiral 3-substituted benzofuran-2(3H)-ones have been utilized in highly diastereo- and enantioselective asymmetric allylic alkylation reactions. nih.gov These reactions, often catalyzed by chiral biscinchona alkaloids, lead to the formation of adducts with a new quaternary center at the C3-position with excellent stereocontrol. nih.gov

The general principle of using a chiral auxiliary involves its temporary incorporation into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered. Given its defined stereochemistry, 3-Chlorohexahydro-3H-benzofuran-2-one could potentially be derivatized and employed in a similar fashion to control the formation of new stereocenters in various reactions, such as aldol (B89426) additions, Michael reactions, or alkylations. The chlorine atom at the C3 position could play a crucial role in influencing the facial selectivity of approaching reagents.

As a chiral building block, the enantiomerically pure form of 3-Chlorohexahydro-3H-benzofuran-2-one can serve as a starting material for the synthesis of more complex chiral molecules. The inherent chirality of the lactone can be transferred to the final product, obviating the need for a resolution step or an asymmetric synthesis at a later stage.

| Reaction Type | Substrate Class | Catalyst/Promoter | Key Feature | Reference |

| Asymmetric Allylic Alkylation | Prochiral 3-substituted benzofuran-2(3H)-ones | Chiral biscinchona alkaloid | Creation of a C3-quaternary center with high diastereo- and enantioselectivity | nih.gov |

Participation in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple precursors in a single operation. These processes are highly atom-economical and environmentally benign. The reactivity of the lactone and the chloro-substituent in 3-Chlorohexahydro-3H-benzofuran-2-one makes it a potentially valuable participant in such transformations.

While specific examples involving 3-Chlorohexahydro-3H-benzofuran-2-one are not yet widely reported, related benzofuranone scaffolds have been shown to participate in cascade reactions. For instance, the construction of benzofuran-3(2H)-one scaffolds bearing a quaternary center has been achieved through a Rh/Co relay-catalyzed C–H functionalization/annulation of N-aryloxyacetamides and propiolic acids. bohrium.com Furthermore, three-component cascade reactions involving benzofuran-2-ones and enals have been developed for the synthesis of spirobenzofuranone-δ-lactones.

The chloro-lactone functionality in 3-Chlorohexahydro-3H-benzofuran-2-one could be exploited in several ways within a cascade sequence. The chlorine atom could act as a leaving group in a nucleophilic substitution, initiating a cascade. Alternatively, the lactone ring could be opened under specific conditions to reveal a reactive intermediate that then participates in subsequent bond-forming events. In the context of MCRs, 3-Chlorohexahydro-3H-benzofuran-2-one could potentially serve as one of the components, contributing its bicyclic core to the final, more complex product.

Role as a Scaffold in Catalyst or Ligand Design

The rigid, bicyclic structure of 3-Chlorohexahydro-3H-benzofuran-2-one provides a well-defined three-dimensional framework that can be functionalized to create novel chiral ligands for asymmetric catalysis. The development of new ligands is crucial for advancing the field of transition-metal catalysis, as the ligand plays a key role in determining the efficiency and selectivity of the catalyst.

The benzofuranone scaffold has been recognized as a valuable core for the design of such ligands. By strategically introducing coordinating groups onto the hexahydro-3H-benzofuran-2-one skeleton, it is possible to create a chiral environment around a metal center. The stereochemistry of the ligand, originating from the chiral centers of the lactone, can then influence the stereochemical outcome of the catalyzed reaction.

For example, the synthesis of chiral dihydrobenzofurans, which are structurally related to the hexahydro-3H-benzofuran-2-one core, highlights the value of this scaffold in medicinal and organic chemistry. bohrium.com The derivatization of 3-Chlorohexahydro-3H-benzofuran-2-one at various positions could lead to a new class of bidentate or tridentate ligands. The chlorine atom itself could be replaced with a coordinating group, or it could be used to direct the introduction of other functionalities.

Precursor for the Synthesis of Complex Organic Molecules

One of the most significant applications of novel building blocks like 3-Chlorohexahydro-3H-benzofuran-2-one is their use as precursors for the synthesis of complex and biologically active molecules. The benzofuranone core is a common motif in many natural products and pharmaceuticals.

The chemical handles present in 3-Chlorohexahydro-3H-benzofuran-2-one—the lactone and the chloro group—allow for a variety of chemical transformations. The lactone can be opened to yield a hydroxy acid, which can then be further manipulated. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. It can also participate in cross-coupling reactions, further expanding its synthetic utility.

For instance, the synthesis of functionalized 2,3,4,5,6,7-hexahydro-1-benzofuran derivatives has been achieved through three-component reactions, demonstrating the versatility of the benzofuran (B130515) scaffold in building molecular complexity. researchgate.net By analogy, 3-Chlorohexahydro-3H-benzofuran-2-one could serve as a starting point for the synthesis of a wide range of substituted hexahydrobenzofuran derivatives with potential applications in medicinal chemistry and materials science.

Application as Chemical Probes for Elucidating Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to the development of new and improved synthetic methods. Chemical probes are molecules designed to provide insights into reaction intermediates, transition states, and reaction pathways. The specific reactivity of 3-Chlorohexahydro-3H-benzofuran-2-one could potentially be harnessed for such mechanistic studies.

The presence of the chlorine atom at a stereogenic center offers a unique handle for probing reaction mechanisms. For example, in a reaction where the chlorine atom is displaced, the stereochemical outcome of the reaction (inversion or retention of configuration) can provide valuable information about the reaction mechanism (e.g., SN2 versus SN1).

Furthermore, the lactone ring can be designed to open or undergo other transformations under specific conditions, acting as a trigger or reporter in a mechanistic investigation. While there are no specific reports of 3-Chlorohexahydro-3H-benzofuran-2-one being used as a chemical probe, the principles of probe design suggest its potential in this area. Camphor-derived chiral auxiliaries, for example, have been used to develop fluorescent probes for the detection of specific molecules, illustrating how a rigid chiral scaffold can be adapted for such purposes. capes.gov.br

Future Research Directions and Perspectives for 3 Chlorohexahydro 3h Benzofuran 2 One

Development of Novel Stereoselective and Stereospecific Synthetic Methodologies

The synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one presents a significant stereochemical challenge, as the molecule contains multiple stereocenters. Current synthetic approaches to related lactones often result in racemic or diastereomeric mixtures. organic-chemistry.org A primary future objective will be the development of catalytic, enantioselective methods to access specific stereoisomers of this compound.

A promising avenue is the asymmetric halolactonization of an achiral precursor, such as cyclohex-1-ene-1-acetic acid. While halolactonization is a well-established method for lactone synthesis, catalytic and enantioselective variants, particularly for chlorolactonizations, are less common and represent a frontier in organic synthesis. acs.orgrsc.org Future research could draw inspiration from recent breakthroughs in organocatalytic asymmetric halocyclizations. nih.govscilit.com For instance, the use of chiral catalysts, such as cinchona alkaloid derivatives like (DHQD)₂PHAL, has proven effective in promoting enantioselective chlorolactonization of certain alkenoic acids. nih.govscilit.commsu.edu Adapting this methodology would involve reacting the unsaturated acid precursor with an electrophilic chlorine source, like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), in the presence of a substoichiometric amount of the chiral catalyst. acs.orgnih.gov The development of such a process would provide a direct and atom-economical route to enantiomerically enriched 3-Chlorohexahydro-3H-benzofuran-2-one, a critical step for its evaluation in chiral environments.

Exploration of Unprecedented Reactivity Pathways and Mechanistic Discoveries

The α-chloro lactone functional group is the molecule's reactive center, poised for a variety of chemical transformations. The high reactivity of α-haloketones, which is analogous to this system, is well-documented and stems from the inductive effect of the carbonyl group enhancing the polarity of the carbon-halogen bond. nih.gov Future investigations should systematically explore the reactivity of 3-Chlorohexahydro-3H-benzofuran-2-one with a diverse range of nucleophiles, electrophiles, and radical species.

Key research directions include:

Nucleophilic Substitution: The chlorine atom at the C3 position is a potential leaving group, enabling Sₙ2 or Sₙ1-type reactions. Probing its reactivity with various nucleophiles (e.g., amines, thiols, azides) would create a library of C3-functionalized hexahydrobenzofuranones. These derivatives could possess unique properties and serve as intermediates for more complex molecules.

Elimination Reactions: Treatment with a suitable base could induce the elimination of HCl, leading to the formation of the corresponding α,β-unsaturated lactone (a butenolide). This pathway would provide access to a different class of compounds with its own distinct reactivity and potential applications.

Mechanistic Studies: Detailed mechanistic investigations will be crucial to understanding and controlling these transformations. Theoretical studies and kinetic isotope effect experiments could elucidate the precise mechanisms of these reactions, for example, distinguishing between concerted and stepwise pathways in substitution reactions or exploring the potential for α-lactone intermediates. rsc.orgcapes.gov.brresearchgate.net

Design and Synthesis of Next-Generation Analogues for Advanced Chemical Probes

The electrophilic nature of the α-chloro lactone moiety makes 3-Chlorohexahydro-3H-benzofuran-2-one an attractive scaffold for the design of covalent chemical probes. rsc.org Covalent probes are invaluable tools in chemical biology for identifying and characterizing protein targets, offering high potency and prolonged duration of action. nih.govbiorxiv.org

Future research should focus on leveraging this reactivity to develop advanced probes. The chloroacetamide group is a known, albeit moderately reactive, electrophile used in covalent fragment screening to target cysteine residues in proteins. nih.govacs.org The α-chloro lactone could function similarly. A forward-thinking research program would involve:

Synthesis of a Fragment Library: Creating a small library of derivatives by modifying the cyclohexyl ring of 3-Chlorohexahydro-3H-benzofuran-2-one to explore how these changes affect reactivity and binding specificity.

Covalent Screening: Screening this library against proteins of interest to identify "hits."

Probe Optimization: Attaching reporter tags, such as fluorophores or "clickable" handles like azides and alkynes, to the core scaffold. researchgate.net This would facilitate the identification of protein targets and the study of their biological function. The development of such probes could lead to the discovery of new drug targets and diagnostic tools. rsc.orgbiorxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of 3-Chlorohexahydro-3H-benzofuran-2-one and its derivatives, integrating modern automation and flow chemistry technologies will be essential. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.comacs.org

Future work in this area should aim to:

Develop a Continuous Flow Synthesis: Transferring the synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one to a continuous flow reactor. This would be particularly advantageous for potentially exothermic or hazardous chlorination reactions, allowing for precise temperature control and the safe handling of reactive intermediates. acs.org

Automated Analogue Synthesis: Combining flow reactors with automated liquid handlers and purification systems to create a platform for the rapid synthesis and screening of a library of derivatives. Such platforms can accelerate the discovery of compounds with desired properties by systematically exploring a wide chemical space. researchgate.net The synthesis of diverse heterocyclic compounds is a key area where automation is making a significant impact. researchgate.netmdpi.com

This technological integration would not only improve the efficiency and safety of the chemical synthesis but also enable high-throughput screening efforts crucial for developing applications in materials science and medicinal chemistry.

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental efforts. mdpi.comyoutube.com For a molecule like 3-Chlorohexahydro-3H-benzofuran-2-one, computational studies can provide invaluable insights and accelerate the design of new functional derivatives.

Future computational research should focus on several key areas:

Mechanistic Elucidation: Using DFT calculations to model the reaction pathways for nucleophilic substitution and elimination. researchgate.netresearchgate.net By calculating the energy profiles and transition state structures, researchers can predict which pathway is more favorable under specific conditions and how stereoselectivity is controlled. researchgate.net

Predicting Reactivity: Computational models can predict how substituents on the carbocyclic ring will influence the electronic properties and reactivity of the α-chloro lactone. This allows for the in silico design of derivatives with tailored reactivity—for example, enhancing the electrophilicity to create a more potent covalent probe or decreasing it to improve selectivity.

Simulating Spectroscopic Data: Calculating NMR and IR spectra to aid in the structural confirmation of newly synthesized compounds.

Understanding Ring Strain and Polymerizability: As with other lactones, ring strain can be a key determinant of reactivity. Computational methods can quantify this strain and predict the thermodynamic feasibility of ring-opening polymerization, opening a potential avenue for new material development.

By integrating these computational approaches, researchers can adopt a more rational and efficient strategy for exploring the vast chemical space accessible from the 3-Chlorohexahydro-3H-benzofuran-2-one scaffold. nih.gov

Data Tables

Q & A

Q. What are the recommended methods for synthesizing 3-Chlorohexahydro-3H-benzofuran-2-one with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors or halogenation of hexahydrobenzofuran-2-one derivatives. For example, analogous benzofuranone syntheses use catalytic methods (e.g., acid-mediated cyclization) or halogenation under controlled conditions (e.g., using N-chlorosuccinimide in dichloromethane) . Optimization includes adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and solvent polarity to minimize side products. Purity can be enhanced via column chromatography or recrystallization, as demonstrated in structurally related compounds .

Table 1 : Example Reaction Parameters for Chlorination

| Precursor | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Hexahydro-3H-benzofuran-2-one | NCS | DCM | 0–25°C | 65–78 |

Q. How can structural characterization of 3-Chlorohexahydro-3H-benzofuran-2-one be performed to confirm its stereochemistry?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT, and 2D-COSY for connectivity) and single-crystal X-ray diffraction (SC-XRD) to resolve stereochemical ambiguities. For example, SC-XRD analysis of similar chlorinated benzofuranones revealed bond angles and torsional strain critical for confirming chair conformations in hexahydro rings . IR spectroscopy can validate carbonyl and C-Cl stretching frequencies (~1750 cm⁻¹ and ~600 cm⁻¹, respectively).

Q. What safety protocols are critical when handling 3-Chlorohexahydro-3H-benzofuran-2-one in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : In airtight containers under inert atmosphere (N₂/Ar) to prevent degradation.

Safety data for analogous compounds (e.g., 6-amino-3H-2-benzofuran-1-one) emphasize avoiding skin contact and immediate medical intervention for accidental exposure .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing substituents to the benzofuranone core, and what role does the chlorine atom play in directing reactivity?

- Methodological Answer : Chlorine’s electron-withdrawing effect activates specific positions for electrophilic substitution. For example, in 3-chloro derivatives, the meta-directing nature of Cl influences regioselectivity in Friedel-Crafts alkylation or nucleophilic aromatic substitution. Mechanistic studies using deuterium labeling or computational modeling (DFT) can validate intermediates .

Q. What strategies resolve contradictions between experimental spectral data (e.g., NMR) and computational predictions for 3-Chlorohexahydro-3H-benzofuran-2-one derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, dynamic equilibria (e.g., keto-enol tautomerism), or improper DFT functional selection. Cross-validate using:

Q. How can stereochemical outcomes in asymmetric synthesis of 3-Chlorohexahydro-3H-benzofuran-2-one be controlled?

- Methodological Answer : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce enantioselectivity. For instance, (2S,3R)-configured benzofuranones were synthesized via asymmetric hydrogenation with Rh(I) catalysts, achieving >90% ee . SC-XRD and polarimetry are critical for verifying enantiomeric excess.

Q. What interdisciplinary applications exist for 3-Chlorohexahydro-3H-benzofuran-2-one in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : As a scaffold for protease inhibitors or anti-inflammatory agents, leveraging its rigid bicyclic structure. Analogous compounds (e.g., 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide) show bioactivity via target-specific interactions .

- Materials Science : As a monomer for thermally stable polymers, validated via TGA/DSC analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for halogenated benzofuranones?

- Methodological Answer : Re-examine data collection parameters (e.g., radiation source, temperature) and refine models using software like SHELXL. For example, in 3-(2-Chlorophenyl)-4-hydroxyfuran-2(5H)-one, R-factor discrepancies were resolved by optimizing hydrogen atom placement and thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.